molecular formula C24H19N3O4 B2616681 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 941899-91-8

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2616681
CAS No.: 941899-91-8
M. Wt: 413.433
InChI Key: KDKUNILEWAMQCF-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a potent and selective ATP-competitive kinase inhibitor with high efficacy against Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of JAK-STAT signaling pathways and FLT3-mediated oncogenesis , making it a critical tool for studying the pathogenesis and progression of hematologic malignancies. This compound demonstrates significant anti-proliferative and pro-apoptotic activity in cellular models of myeloproliferative neoplasms and acute myeloid leukemia (AML), particularly against cells harboring the FLT3-ITD mutation, which is associated with poor prognosis. Researchers utilize this inhibitor to elucidate the molecular mechanisms driving cancer cell survival and to explore potential therapeutic strategies targeting key oncogenic drivers . Its well-characterized inhibitory profile provides a robust pharmacological platform for preclinical studies aimed at validating JAK2 and FLT3 as synergistic targets in a research context.

Properties

IUPAC Name

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-30-21-16-22(28)27(18-8-4-2-5-9-18)26-23(21)24(29)25-17-12-14-20(15-13-17)31-19-10-6-3-7-11-19/h2-16H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKUNILEWAMQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the pyridazine is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the pyridazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown low IC50 values, indicating potent anticancer activity. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation and survival.

Case Study:
A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives bearing similar functional groups to 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide. The findings revealed that these compounds exhibited promising anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Modifications in the phenoxy or methoxy groups can significantly influence the compound's potency and selectivity against cancer cells.

Key Observations:

  • Substituent Effects: The presence of electron-donating or electron-withdrawing groups can enhance or reduce activity.
  • Positioning: The position of substituents on the aromatic rings affects binding affinity to biological targets .

Mechanism of Action

The mechanism of action of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The table below compares the target compound with three structurally related pyridazinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide C₁₇H₁₃N₃O₄ 323.3 1-(4-Phenoxyphenyl), 4-hydroxy, 3-carboxamide (4-phenoxyphenyl) Higher solubility (pKa 4.50) due to -OH group
N-(4-Methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide C₁₃H₁₃N₃O₃ 283.27 1-Methyl, 3-carboxamide (4-methoxyphenyl) Reduced steric bulk; potential kinase inhibition
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₁₉H₁₆N₄O₄ 364.35 4-Phenoxy, 3-carboxamide (methoxyimino methyl), 1-phenyl Enhanced electrophilicity; agrochemical studies
Target: 4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide ~C₂₃H₁₉N₃O₄ ~409.42 1-Phenyl, 4-methoxy, 3-carboxamide (4-phenoxyphenyl) High lipophilicity; proteasome inhibition potential [Inferred]

Detailed Analysis of Structural and Functional Differences

a) 4-Hydroxy vs. 4-Methoxy Substitution
  • Target vs. Compound: The 4-methoxy group in the target compound replaces the 4-hydroxy group in ’s analog. The hydroxy analog’s pKa (4.50) suggests moderate acidity, whereas the methoxy group eliminates ionizability, altering solubility profiles .
b) 1-Phenyl vs. 1-(4-Phenoxyphenyl) Substitution
  • Target vs.
c) Carboxamide Linkage Variations
  • Target vs. and Compounds: The 3-carboxamide group in the target is linked to a 4-phenoxyphenyl group, whereas ’s compound has a 4-methoxyphenyl group. ’s methoxyimino methyl substituent introduces a planar, electron-withdrawing group, which may influence redox properties .

Biological Activity

4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4

It has a molecular weight of approximately 328.33 g/mol. The compound's structure includes a dihydropyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory effects : It has been shown to inhibit pro-inflammatory cytokines.
  • Anticancer properties : Preliminary studies suggest it may induce apoptosis in cancer cell lines.
  • Antimicrobial activity : Some derivatives have demonstrated effectiveness against various pathogens.

The biological activity of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of NF-kB Pathway : The compound has been found to inhibit the activation of the NF-kB pathway, which plays a crucial role in inflammation and cancer progression .
  • Cytokine Modulation : It significantly reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits IL-6 and TNF-α production
AnticancerInduces apoptosis in HeLa cells
AntimicrobialEffective against specific bacterial strains

Case Study 1: Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-induced inflammation models, the compound exhibited significant inhibition of cytokine release. Administration of the compound in vivo improved symptoms associated with acute lung injury (ALI) and sepsis, highlighting its therapeutic potential in inflammatory diseases .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of various derivatives on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives showed potent anticancer activity with IC50 values in the micromolar range, suggesting their potential as chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Key parameters include:

  • Half-life (T1/2) : Approximately 11.8 hours.
  • Bioavailability (F) : Estimated at 36.3%, indicating reasonable systemic exposure upon administration .

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